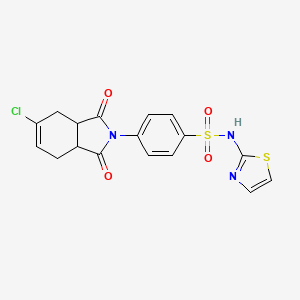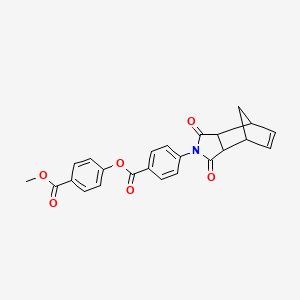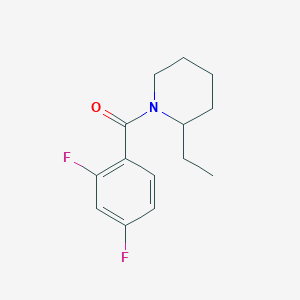
4-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide
Overview
Description
4-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H14ClN3O4S2 and its molecular weight is 423.9 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-1,3-thiazol-2-ylbenzenesulfonamide is 423.0114260 g/mol and the complexity rating of the compound is 759. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Binding and Anticancer Activity
Sulfonamide derivatives have shown significant potential in binding to DNA and cleaving it, which plays a crucial role in their antiproliferative activity against cancer cells. Studies on mixed-ligand copper(II)-sulfonamide complexes reveal that the type of sulfonamide derivative can significantly influence DNA interaction and cleavage, demonstrating genotoxicity and anticancer activity in both yeast and human tumor cells, including colon adenocarcinoma Caco-2 cells and leukemia Jurkat T lymphocytes. The efficacy of these compounds is attributed to their ability to induce apoptosis in cancer cells, with specific compounds being more effective than others (González-Álvarez et al., 2013).
Carbonic Anhydrase Inhibition
Sulfonamide compounds have been recognized for their strong inhibition of human carbonic anhydrases, which are enzymes relevant to various therapeutic applications, including the treatment of glaucoma, epilepsy, and cancer. For example, certain primary sulfonamides exhibited potent inhibition of therapeutically relevant carbonic anhydrases. This biochemical property is leveraged to explore novel therapeutic agents, highlighting the dual role of the sulfonamide functionality in enabling chemical reactions and acting as an enzyme inhibitor (Sapegin et al., 2018).
UV Protection and Antimicrobial Applications
Sulfonamide-based azo dyes have been developed for use in textiles, offering UV protection and antimicrobial properties. These compounds are synthesized through interactions involving benzenesulfonamide and other reactants, leading to finished fabric samples with excellent fastness and functional benefits, including enhanced UV protection and antibacterial properties (Mohamed et al., 2020).
Antitumor and Enzyme Inhibitory Effects
New benzenesulfonamide derivatives have been synthesized and tested for their antitumor activity and potential as enzyme inhibitors. These studies aim to develop novel anticancer drugs by examining the cytotoxicity and specificity of these compounds against various cancer cell lines. In addition to their anticancer properties, some derivatives are found to be effective inhibitors of carbonic anhydrase isoenzymes, particularly those associated with tumor cells, thus offering a dual therapeutic approach (Gul et al., 2016; Gul et al., 2018).
Properties
IUPAC Name |
4-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S2/c18-10-1-6-13-14(9-10)16(23)21(15(13)22)11-2-4-12(5-3-11)27(24,25)20-17-19-7-8-26-17/h1-5,7-8,13-14H,6,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOOIIJQDDHACY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CC2C1C(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(sec-butyl)-N-[(3-methyl-2-thienyl)methyl]-2-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B4052102.png)
![1-(2-methoxyphenyl)-4-{[1-(4-nitrobenzoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4052105.png)
![2-methyl-1-[(4-methylphenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4052108.png)
![N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-propylglycinamide](/img/structure/B4052109.png)
![(3Z)-1-(4-chlorobenzyl)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4052116.png)
![3-chloro-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4052120.png)

![3-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B4052147.png)
![N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]-2-oxo-2-phenylacetamide](/img/structure/B4052148.png)

![1-(BUTAN-2-YL)-3-HYDROXY-4-(3-NITROPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE](/img/structure/B4052156.png)
![2-(3,5-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B4052170.png)
![methyl 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate](/img/structure/B4052171.png)
